molecular formula C16H28N2O2 B2464787 tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate CAS No. 1909337-27-4

tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate

Cat. No.: B2464787
CAS No.: 1909337-27-4
M. Wt: 280.412
InChI Key: AOVLCSCKGLZMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate (CAS 1909337-27-4) is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C16H28N2O2 and a molecular weight of 280.41 g/mol, features a unique adamantane scaffold . This rigid, lipophilic structure is combined with both a primary amine and a tert-butoxycarbonyl (Boc)-protected amine on the same bridgehead carbon, making it a versatile precursor for the synthesis of more complex molecules . The primary amine can undergo typical reactions such as amide bond formation or reductive amination, while the Boc group is a widely used protecting group that can be readily removed under mild acidic conditions to reveal a secondary amine, enabling further functionalization . The incorporation of the adamantane group is often exploited to influence the pharmacokinetic properties of lead compounds, potentially enhancing metabolic stability and membrane permeability. This reagent is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this product with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)-2-adamantyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-16(9-17)12-5-10-4-11(7-12)8-13(16)6-10/h10-13H,4-9,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVLCSCKGLZMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate typically involves the reaction of 2-(aminomethyl)adamantane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, releasing the free amine:

Conditions :

  • Trifluoroacetic Acid (TFA) : 20–50% TFA in dichloromethane (DCM) at room temperature (2–4 hrs) .

  • Hydrogen Bromide (HBr) : 33% HBr in acetic acid under reflux (e.g., nitrile hydrolysis to amide) .

Example :

  • Deprotection of the Boc group in related adamantane carbamates yields primary amines, enabling further functionalization (e.g., alkylation, acylation) .

Functionalization of the Aminomethyl Group

The -CH₂NH₂ moiety undergoes typical amine reactions:

Reaction Type Reagents/Conditions Product Reference
Acylation Acetic anhydride, DIPEA, DCMAcetylated derivative
Alkylation Propargyl bromide, K₂CO₃, acetonePropargyl-substituted amine
Coupling Carboxylic acids, EDC/HOAtAmide-linked conjugates

Notable Example :

  • Propargylation of the aminomethyl group (via propargyl bromide/K₂CO₃) introduces alkyne handles for click chemistry .

Stability and Rotameric Behavior

Carbamates exhibit synanti rotamerism influenced by hydrogen bonding and steric effects:

Key Findings :

  • Inter/Intramolecular H-Bonding : The Boc group stabilizes syn-rotamers in carbamoylated amino acids, as observed in NMR studies .

  • Adamantane Effect : The rigid adamantane core minimizes rotational freedom, favoring specific rotamers in solution .

Scientific Research Applications

tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane core.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the carbamate group can undergo hydrolysis to release the active amine. This amine can then interact with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate is unique due to the presence of the adamantane core, which provides exceptional stability and rigidity. This makes it particularly useful in applications where structural integrity is crucial .

Biological Activity

Tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

  • Molecular Formula : C13H23N2O2
  • Molecular Weight : 239.33 g/mol
  • CAS Number : [specific CAS number if available]

The compound features an adamantane core, which is known for its three-dimensional structure that can enhance binding interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of carbamates have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound AFaDu (hypopharyngeal)5.0Induces apoptosis via mitochondrial pathway
Compound BHCT-15 (colon carcinoma)1.98Inhibits Bcl-2 protein, promoting cell death
This compoundTBDTBDTBD

The effectiveness of these compounds is often attributed to their ability to interact with specific proteins involved in cell proliferation and survival pathways, such as Bcl-2 and IKKβ, which are crucial in cancer progression .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated the ability to inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Targeting Specific Proteins : The adamantane moiety enhances interaction with protein targets, potentially improving selectivity and efficacy.

Study 1: Antitumor Activity

A recent study investigated the effects of a related carbamate on various cancer cell lines, revealing significant cytotoxicity:

  • Findings : The compound exhibited an IC50 value of 5 µM against FaDu cells, indicating strong antitumor activity.
  • : The study concluded that modifications in the carbamate structure could enhance biological activity through better interaction with cellular targets .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of carbamate derivatives:

  • Results : Modifications at the nitrogen atom significantly impacted binding affinity and biological activity.
  • Implications : Understanding these relationships can guide the design of more potent anticancer agents based on the this compound scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate precursors with functionalized adamantane derivatives. For example, in analogous adamantane-based carbamates, tert-butyl chloroformate reacts with amines (e.g., 2-(aminomethyl)adamantan-2-amine) in dichloromethane at 0–5°C, followed by room-temperature stirring and purification via column chromatography . Solvent choice (e.g., DMI in ) and bases like DIPEA can mitigate solubility issues and enhance reactivity. Yield optimization requires strict temperature control and stoichiometric ratios of reagents .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and purity. For adamantane derivatives, distinct proton environments (e.g., bridgehead H) appear as singlets in ¹H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Programs like SHELXL ( ) or SIR97 ( ) resolve adamantane’s rigid structure. Hydrogen-bonding networks in carbamates are analyzed using ORTEP-3 ( ) for graphical representation.

Q. How is the tert-butoxycarbonyl (Boc) protecting group removed without degrading the adamantane core?

  • Methodological Answer : Boc deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, 0–25°C). Adamantane’s stability allows selective cleavage without core degradation. Post-deprotection, neutralization with weak bases (e.g., NaHCO₃) and extraction ensure product integrity .

Advanced Research Questions

Q. How can structural ambiguities in X-ray crystallography of adamantane-carbamate hybrids be resolved?

  • Methodological Answer : Adamantane’s symmetry can cause disorder in crystal lattices. Strategies include:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands ( ) to model overlapping reflections.
  • High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å resolution) to resolve electron density ambiguities.
  • Complementary Techniques : Pair crystallography with solid-state NMR to validate hydrogen-bonding motifs .

Q. What computational methods predict the reactivity of the aminomethyl-adamantane moiety in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states and charge distribution. For example, calculate Fukui indices to identify nucleophilic sites on the adamantane framework.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMI vs. THF) to optimize solvent choice .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging adamantane’s lipophilicity .

Q. How do conflicting solubility data from different solvent systems inform formulation strategies?

  • Methodological Answer : Contradictions arise from solvent polarity and adamantane’s hydrophobicity. Systematic approaches include:

  • Phase Solubility Diagrams : Measure solubility in co-solvents (e.g., PEG-400/water) to identify optimal ratios.
  • Surfactant Screening : Use polysorbate-80 or cyclodextrins to enhance aqueous solubility without chemical modification .
  • Hansen Solubility Parameters : Predict compatibility with excipients using HSPiP software .

Q. What strategies mitigate impurities from residual amines during Boc protection?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to track carbamate formation and residual amine peaks (~3300 cm⁻¹ N-H stretch).
  • Purification : Employ orthogonal techniques:
  • Ion-Exchange Chromatography : Remove cationic amine impurities.
  • pH-Dependent Extraction : Adjust aqueous phase pH to isolate neutral carbamate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.